4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzyl group at position 4, a (3,4-dimethylphenoxy)methyl group at position 5, and a thiol (-SH) group at position 2. This compound belongs to a class of triazole derivatives known for their diverse biological activities, including antimicrobial, antifungal, and antiradical properties .
Properties
IUPAC Name |
4-benzyl-3-[(3,4-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-13-8-9-16(10-14(13)2)22-12-17-19-20-18(23)21(17)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCHODUZKSHCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NNC(=S)N2CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Benzylamine and 3,4-dimethylphenol: : The reaction begins with the condensation of benzylamine and 3,4-dimethylphenol to form an intermediate compound.
Formation of triazole ring: : The intermediate compound undergoes cyclization in the presence of a suitable catalyst (e.g., sulfuric acid) to form the triazole ring.
Thiol group introduction:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can help maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a disulfide bond.
Reduction: : The compound can be reduced to remove the thiol group.
Substitution: : The benzyl or phenyl groups can undergo substitution reactions with different reagents.
Oxidation: : Using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Reduction: : Using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Using nucleophiles or electrophiles under specific reaction conditions.
Disulfides: : Resulting from the oxidation of the thiol group.
Amines: : Resulting from the reduction of the thiol group.
Substituted derivatives: : Resulting from substitution reactions at the benzyl or phenyl groups.
Scientific Research Applications
4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Key Differences :
- The target compound’s (3,4-dimethylphenoxy)methyl group requires multi-step alkylation or etherification, unlike simpler analogs like phenyl or pyrazole derivatives .
- Schiff base analogs (e.g., compounds 54 and 55 in ) achieve higher yields (73–81%) compared to S-alkylated derivatives (e.g., 72% yield for compound 257 in ) .
Physicochemical Properties
- Lipophilicity: The (3,4-dimethylphenoxy)methyl group in the target compound increases logP compared to analogs with polar substituents (e.g., 4-amino or hydroxy groups) .
- Solubility: Derivatives with methoxy or ethoxy groups (e.g., 5-(4-ethoxyphenyl)-4-[(2E)-2-(4-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol) exhibit improved aqueous solubility due to ether linkages .
Biological Activity
4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS No. 345991-51-7) is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H19N3OS
- Molecular Weight : 325.43 g/mol
- IUPAC Name : 4-benzyl-3-[(3,4-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
The specific biological targets and mechanisms of action for this compound are not fully elucidated. However, triazole derivatives are known to exhibit significant interactions with biological receptors due to their ability to form hydrogen bonds and their stable structure in metabolic processes. This compound may act as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Anticancer Activity
Research indicates that derivatives of triazoles exhibit notable anticancer properties. A study highlighted the cytotoxic effects of various triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The synthesized compounds demonstrated selective cytotoxicity towards cancer cells compared to normal fibroblasts . For instance:
| Compound | EC50 (µM) against IGR39 | EC50 (µM) against MDA-MB-231 | EC50 (µM) against Panc-1 |
|---|---|---|---|
| Compound A | 22.3 ± 2.5 | 9.7 ± 1.6 | 26.2 ± 1.0 |
| Compound B | 38.5 ± 1.6 | Comparable | Lower |
This selectivity suggests that triazole-thiol derivatives could be promising candidates for developing targeted cancer therapies .
Antimicrobial Activity
Triazole compounds have also been evaluated for their antimicrobial properties. Various studies report moderate antibacterial activity against a range of microorganisms, including bacteria and fungi . The presence of the thiol group is believed to enhance the antimicrobial efficacy of these compounds by facilitating interactions with microbial cell membranes.
Case Studies and Research Findings
-
Study on Triazole-Thiol Derivatives :
A comprehensive study synthesized a series of triazole-thiol derivatives and assessed their biological activities. The results indicated that these compounds exhibited significant antioxidant and antimicrobial properties alongside their anticancer effects . -
Cytotoxicity Assessment :
In vitro assays demonstrated that certain derivatives showed higher potency against specific cancer cell lines compared to standard treatments. For example, one derivative displayed an EC50 value of 9.7 µM against MDA-MB-231 cells, indicating its potential as a lead compound for further development . -
Mechanistic Insights :
The mechanism by which these compounds exert their effects may involve the modulation of signaling pathways associated with cell survival and apoptosis. Further studies are warranted to elucidate these pathways and confirm the therapeutic potential of this compound class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
